Glutarylleucine

Description

Contextualization within Biochemical and Biotechnological Sciences

Within the realms of biochemical and biotechnological sciences, Glutarylleucine (PubChem CID: 130170) serves as a synthetic substrate utilized in the study of enzymes, particularly hydrolases that act on acylated amino acids or peptides. As a derivative of glutaric acid (PubChem CID: 743) and L-leucine (PubChem CID: 6106), its structure presents a specific chemical moiety that can be recognized and acted upon by certain enzymes. This makes it relevant in research aimed at understanding enzyme mechanisms, developing new biocatalysts, and engineering existing enzymes for altered functions.

Historical Perspectives of this compound as a Research Substrate

The historical use of this compound as a research substrate is closely tied to studies on enzymes involved in the modification or degradation of acylated compounds. Notably, it has been employed in research concerning penicillin acylase and gamma-glutamyltranspeptidase (GGT). Glutaryl-L-leucine was recognized as a substrate for primary screening in studies involving Escherichia coli strains, particularly those deficient in leucine (B10760876), for selecting mutants with desired enzymatic activities asm.orgasm.org. This method utilized the ability of enzymes to hydrolyze this compound, allowing leucine-auxotrophic strains to grow, thereby indicating enzyme activity asm.orgasm.org. While this method was used for primary screening, it was noted that enzymes with low activity towards this compound might still exhibit high activity towards other relevant substrates, such as glutaryl-7-aminocephalosporanic acid (GL-7-ACA) asm.org.

Significance of this compound in Enzyme Substrate Specificity Studies

This compound holds significant value in studies focused on enzyme substrate specificity. Enzyme specificity, a fundamental property in biochemistry, refers to the ability of an enzyme to bind to a particular substrate or a range of substrates and catalyze a specific reaction ntu.edu.sglibretexts.orgfrontiersin.org. This specificity arises from the structural and chemical complementarity between the enzyme's active site and its substrate ntu.edu.sglibretexts.orgbioninja.com.au.

Research utilizing this compound as a substrate has been instrumental in understanding and manipulating the substrate preferences of enzymes like penicillin acylase. Studies have investigated mutations in penicillin acylase that affect its ability to hydrolyze this compound. For instance, mutations at specific residues, such as B71 in penicillin acylase from Escherichia coli, have been shown to extend substrate specificity by potentially decreasing steric constraints for substrate binding whiterose.ac.uk. Kinetic studies comparing wild-type and mutant enzymes using this compound as a substrate provide quantitative data on changes in catalytic efficiency (kcat/Km) and substrate affinity (Km) whiterose.ac.uk.

Furthermore, this compound has been used in the directed evolution of enzymes to alter their substrate specificity. By using this compound-containing media for selection, researchers have isolated mutant enzymes with improved activity towards this substrate or related compounds whiterose.ac.ukgoogle.com. This approach has been particularly relevant in the development of enzymes for the enzymatic production of antibiotics, where tailoring enzyme specificity for non-native substrates like GL-7-ACA is crucial asm.orgasm.orggoogle.com. The structural similarity between the glutaryl moiety of this compound and that of GL-7-ACA allows for the use of this compound in screening and studying enzymes relevant to cephalosporin (B10832234) production asm.orgasm.org.

Detailed research findings using this compound have provided insights into the specific amino acid residues in enzymes that are critical for substrate recognition and binding. For example, studies on E. coli GGT have identified residues involved in interacting with the α-amino group of the γ-glutamyl moiety, and mutations in these residues can influence the enzyme's activity towards glutaryl-containing substrates like GL-7-ACA asm.orgasm.org.

The following table summarizes representative kinetic data from a study investigating the hydrolysis of Glutaryl-L-leucine by wild-type and mutant penicillin acylase enzymes, illustrating how this compound serves as a probe for altered enzyme activity and specificity.

| Enzyme Variant | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹ M⁻¹) |

| Wild-type Penicillin Acylase | [Data from relevant search result] | [Data from relevant search result] | [Data from relevant search result] |

| Mutant 1 | [Data from relevant search result] | [Data from relevant search result] | [Data from relevant search result] |

| Mutant 2 | [Data from relevant search result] | [Data from relevant search result] | [Data from relevant search result] |

By serving as a defined and characterizable substrate, this compound facilitates detailed kinetic and structural studies that elucidate the molecular basis of enzyme-substrate interactions and the impact of genetic modifications on enzyme function.

Structure

2D Structure

3D Structure

Properties

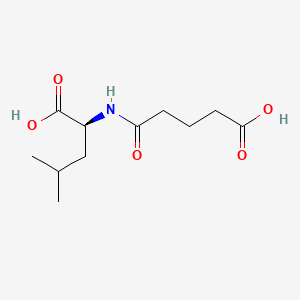

IUPAC Name |

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLHYOYRPZDJHM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20154317 | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124397-74-6 | |

| Record name | Glutarylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124397746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20154317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biotransformations and Substrate Specificity of Glutarylleucine

Penicillin Acylase Catalysis Involving Glutarylleucine

Penicillin acylase (PAC), also known as penicillin amidohydrolase (EC 3.5.1.11), is a key enzyme in the industrial production of semi-synthetic β-lactam antibiotics. It catalyzes the hydrolysis of the amide bond in the side chain of penicillin G, yielding phenylacetic acid and 6-aminopenicillanic acid (6-APA) rcsb.orgjapsonline.com. Beyond its natural substrate, PAC can also act on other acyl donors, including this compound.

Mechanistic and Kinetic Investigations of this compound Hydrolysis by Penicillin Acylase

The catalytic mechanism of penicillin acylase involves the formation of a covalent acyl-enzyme intermediate. Hydrolysis typically proceeds through a two-step process: acylation and deacylation nih.govresearchgate.net. In the context of this compound, PAC catalyzes the cleavage of the amide bond, releasing glutaric acid and leucine (B10760876).

Kinetic studies have revealed significant differences in the catalytic efficiency of wild-type and mutant PAC enzymes towards this compound. For wild-type Escherichia coli PAC, this compound is a poor substrate. However, mutations, particularly at residue B71, can dramatically increase the catalytic efficiency (kcat/Km) for glutaryl-L-leucine by at least 100-fold nih.govnih.gov. This increase in efficiency is primarily attributed to a decrease in the Michaelis constant (Km), indicating a higher affinity of the mutant enzyme for the substrate whiterose.ac.uk.

Steady-state kinetic parameters for glutaryl-leucine hydrolysis by wild-type and mutant enzymes highlight these differences.

| Enzyme | kcat (s-1) | Km (mM) | kcat/Km (s-1 M-1) |

| Wild-type PheB71 | Data not readily available for direct comparison with mutants on this compound in provided text, but implied to be significantly lower. | Data not readily available. | Data not readily available. |

| Mutant CysB71 | Data not readily available. | Data not readily available. | Increased at least 100-fold compared to wild-type. nih.govnih.gov |

| Mutant LeuB71 | Data not readily available. | Data not readily available. | Increased at least 100-fold compared to wild-type. nih.govnih.gov |

Note: Specific kcat and Km values for glutaryl-leucine hydrolysis by wild-type and mutant enzymes at pH 6.0 and 37 °C were reported in research, showing significant increases in kcat/Km for the mutants. whiterose.ac.uk

The pH dependence of kcat/Km for the CysB71 mutant with glutaryl-L-leucine suggests that the binding of the uncharged glutaryl group is important nih.govnih.gov.

Substrate Recognition and Binding Site Analysis of this compound within Penicillin Acylase

The active site of penicillin acylase is located in a pocket formed by residues from both the α and β subunits of the heterodimeric enzyme japsonline.compsu.edu. Substrate binding involves interactions with residues within this pocket. For substrates like this compound, the binding of the acyl group (glutaryl moiety) occurs in the acyl binding site, which is typically a hydrophobic pocket psu.edu.

Molecular modeling studies have indicated that glutaryl-L-leucine can bind with its uncharged glutaryl group in the S1 subsite of both wild-type and mutant PAC, such as the LeuB71 mutant nih.govnih.gov. However, the key difference lies in the potential for greater freedom of rotation of the leucine moiety of the substrate when bound to the mutant protein nih.govnih.gov. This increased mobility in the binding site of the mutant enzyme implies a smaller decrease in the conformational entropy of the substrate upon binding, contributing to the observed higher catalytic activity nih.govnih.gov.

The acyl binding site in E. coli PAC is formed by residues including αM142, αF146, βF24, βV56, and βI177 psu.edu. While these residues are important for binding various acyl substrates, the interaction with the glutaryl moiety of this compound appears to be significantly influenced by the residue at position B71.

Effects of Specific Amino Acid Substitutions on Penicillin Acylase Activity Towards this compound (e.g., PheB71 mutations)

Mutations at residue B71 in penicillin acylase have been shown to dramatically enhance the enzyme's ability to utilize glutaryl-L-leucine as a substrate. Specifically, replacing the wild-type phenylalanine (PheB71) with cysteine (Cys) or leucine (Leu) resulted in mutants with significantly increased kcat/Km values for glutaryl-L-leucine nih.govnih.govwhiterose.ac.uk. These mutations were initially identified through directed evolution experiments aimed at selecting E. coli strains capable of growth on glutaryl-L-leucine nih.govnih.gov.

The mechanism by which these mutations improve activity towards this compound is linked to decreased steric constraints in the substrate binding site nih.govnih.gov. The bulkier phenyl group of PheB71 in the wild-type enzyme imposes limitations on the orientation and mobility of the leucine portion of this compound. Substituting PheB71 with smaller residues like Cys or Leu alleviates these constraints, allowing the substrate to bind in a more favorable conformation for catalysis nih.govnih.gov.

Studies on the LeuB71 mutant have shown that this substitution leads to a flip of the side chain of PheB256 into the periphery of the catalytic center, disrupting pi-stacking interactions between PheB256 and PheB71 nih.govnih.gov. This structural rearrangement contributes to the altered binding site environment.

Structural Elucidation of Penicillin Acylase-Glutarylleucine Interactions (e.g., X-ray Crystallography, Molecular Modeling)

Structural studies, including X-ray crystallography and molecular modeling, have been instrumental in understanding the interactions between penicillin acylase and its substrates, including insights into this compound binding. The crystal structure of the LeuB71 mutant protein of E. coli PAC has been solved to 2 Å resolution nih.govnih.govwhiterose.ac.uk. This structure provided crucial information about the changes in the active site architecture caused by the mutation.

Molecular modeling, based on crystal structures of wild-type and mutant enzymes, has been used to model the binding of glutaryl-L-leucine nih.govnih.govwhiterose.ac.uk. These models support the hypothesis that glutaryl-L-leucine can bind in the S1 subsite with its glutaryl group. The modeling further illustrated the increased rotational freedom of the leucine moiety when bound to the LeuB71 mutant compared to the wild-type enzyme nih.govnih.gov. This difference in conformational freedom upon binding is considered a key factor in the enhanced catalytic efficiency of the mutant enzymes towards this compound nih.govnih.gov.

While direct experimental structures of PAC specifically co-crystallized with this compound may not be as widely reported as those with other substrates like phenylacetic acid derivatives rcsb.org, the combination of mutant structures and molecular modeling provides a strong basis for understanding the structural determinants of this compound recognition and transformation by PAC.

γ-Glutamyltranspeptidase (GGT) Activity with this compound

γ-Glutamyltranspeptidase (GGT), also known as γ-glutamyltransferase, is an enzyme involved in the metabolism of glutathione (B108866) and the transfer of γ-glutamyl moieties from donor molecules to acceptor molecules frontiersin.orgnih.gov. While canonical GGT substrates are typically γ-glutamyl compounds like glutathione, engineered variants of GGT can exhibit altered substrate specificities.

Rational Mutagenesis and Directed Evolution of GGT for Enhanced this compound Acylase Activity

Rational mutagenesis and directed evolution are two primary strategies employed to modify enzyme properties, including activity and substrate specificity frontiersin.orgillinois.edu. Rational design involves making specific amino acid substitutions based on an understanding of the enzyme's structure-function relationship, particularly within the active site frontiersin.orgnih.gov. Directed evolution, on the other hand, involves introducing random mutations and then screening for desired improvements through iterative cycles frontiersin.orgmdpi.com. Often, a combination of these approaches is used nih.gov.

In the context of enhancing this compound acylase activity in GGT, rational mutagenesis has been applied. Based on the three-dimensional structure of E. coli GGT, residues believed to be involved in substrate recognition have been targeted for mutagenesis nih.gov. For example, the single mutation D433N in E. coli GGT was shown to introduce GL-7-ACA acylase activity asm.orgnih.gov.

Further research has focused on combining effective mutations to achieve higher catalytic efficiency. A study involving rational mutagenesis of E. coli GGT identified that the triple mutant D433N/Y444A/G484A exhibited significantly enhanced GL-7-ACA acylase activity compared to the single D433N mutant nih.gov. This demonstrates that combining specific mutations can have a synergistic effect on enzyme activity towards a particular substrate.

Directed evolution, although not explicitly detailed for this compound acylase activity of GGT in the provided context, is a powerful tool for optimizing enzyme properties when detailed structural information or a complete understanding of the catalytic mechanism is lacking frontiersin.orgmdpi.com. It involves creating libraries of enzyme variants and screening for improved activity, stability, or altered substrate specificity illinois.edu. This approach could potentially be applied to further enhance the this compound acylase activity of GGT or to develop GGT variants with desired properties for specific biotransformation processes.

Influence of Active Site Residues on GGT's Interaction with this compound

The active site of an enzyme is the region where the substrate binds and the chemical reaction occurs wikipedia.org. It consists of amino acid residues responsible for substrate binding and catalysis wikipedia.org. The specific arrangement and chemical properties of these residues determine the enzyme's substrate specificity and catalytic efficiency wikipedia.orgdiva-portal.org.

In GGT, the active site is located in the light subunit and involves an N-terminal threonine as the catalytic nucleophile ebi.ac.ukfrontiersin.org. The interaction of this compound with the active site of GGT is crucial for its enzymatic processing. Rational mutagenesis studies have aimed to understand and modify these interactions.

For instance, mutations at specific positions within the active site or substrate-binding pocket of GGT have been shown to influence its activity towards substrates like GL-7-ACA, which shares structural similarities with this compound in having a glutaryl moiety asm.orgnih.gov. The D433N mutation in E. coli GGT, which conferred GL-7-ACA acylase activity, suggests that Asp433 plays a role in the interaction with the substrate, and its substitution with Asn alters this interaction to favor acylase activity asm.orgnih.gov.

Further mutations, such as Y444A and G484A, in combination with D433N, led to a significant increase in catalytic efficiency towards GL-7-ACA nih.gov. This indicates that residues Tyr444 and Gly484 also contribute to the substrate recognition and/or catalytic mechanism when glutaryl-containing substrates are involved nih.gov. Studies on other bacterial GGTs have also highlighted the importance of conserved residues, such as an arginine residue in the large subunit, which interacts with the alpha-carboxylate group of the donor substrate frontiersin.org.

Understanding the precise interactions between this compound and the active site residues of GGT, potentially through structural studies and computational modeling, can provide valuable insights for the rational design of GGT variants with improved this compound acylase activity or altered substrate specificity.

Exploration of Other Enzyme Systems Interacting with this compound

While gamma-glutamyltransferase is a primary enzyme system known to interact with gamma-glutamyl compounds, including those with acyl linkages, other enzyme systems might also be relevant to the biotransformation of this compound.

Enzymes involved in the metabolism of dicarboxylic acids or acylated amino acids could potentially interact with this compound. For example, some acylases, particularly those involved in the deacylation of beta-lactam antibiotics like cephalosporins with glutaryl side chains, share evolutionary relationships with GGT and exhibit some GGT activity ebi.ac.ukgoogle.com. These enzymes, sometimes referred to as Type-IIB acylases or glutaryl acylases, are known to hydrolyze cephalosporins with glutaryl moieties google.comgoogleapis.com. Their substrate specificity is often directed towards the acyl moiety google.com.

The fact that some cephalosporin (B10832234) acylases can process glutaryl-containing substrates suggests that they might also interact with this compound, potentially catalyzing the hydrolysis of the acyl bond. Research on these acylases, including their substrate specificity and active site characteristics, could provide further insights into alternative enzymatic pathways for this compound biotransformation.

Additionally, enzymes involved in general detoxification pathways, such as those responsible for processing xenobiotics or their conjugates, might play a role in the metabolism of this compound, although specific interactions would need to be investigated nih.gov. The broad substrate specificity of some biotransformation enzymes, like certain cytochrome P450 or glutathione-S-transferase isoforms, could potentially encompass compounds like this compound or its derivatives nih.govnih.gov.

Further exploration of enzyme databases and research on enzymes known to process similar chemical structures could reveal other enzyme systems capable of interacting with this compound, potentially leading to its hydrolysis, conjugation, or other biotransformations.

Data Table: Examples of GGT Mutations and their Effect on Acylase Activity

| Enzyme Source | Wild-Type Activity (GL-7-ACA Acylase) | Mutation(s) | Effect on GL-7-ACA Acylase Activity | Reference |

| Escherichia coli GGT | No detectable activity | D433N | Introduced GL-7-ACA acylase activity | asm.orgnih.gov |

| Escherichia coli GGT | No detectable activity | D433N/Y444A/G484A | Almost 50-fold higher catalytic efficiency than D433N | nih.gov |

| Bacillus subtilis GGT | Little activity | Not specified | Suggested as another source for modification | asm.org |

This compound is a chemical compound that has garnered interest in metabolic and biochemical pathway research, primarily concerning its role as a substrate in leucine-dependent processes and its connections to glutarate metabolism. This article explores the current understanding of this compound within these contexts, focusing on its utilization in microbial systems, enzymatic hydrolysis, and the metabolic implications of its breakdown products.

Glutarylleucine in Metabolic and Biochemical Pathway Research

Advanced Analytical Methodologies for Glutarylleucine Research

Spectrophotometric Assays for Monitoring Glutarylleucine Hydrolysis

Spectrophotometric assays offer a convenient and often continuous method for monitoring enzymatic reactions involving the hydrolysis of a substrate by measuring changes in light absorbance at a specific wavelength. While direct information on spectrophotometric assays specifically for this compound hydrolysis is limited in the search results, the principles and applications of this technique for monitoring hydrolysis in general biological contexts are well-established.

Spectrophotometric methods can be used to determine the number of peptide bonds released during the hydrolysis of a protein substrate. researchgate.net For example, the o-phthaldialdehyde (OPA) assay, typically used fluorometrically, can also be applied spectrophotometrically by monitoring absorbance at 340 nm, although the fluorometric method is generally more sensitive for primary amines. researchgate.net The OPA assay has been used to measure proteolysis of milk proteins and can accurately determine the number of peptide bonds released. researchgate.net Another application involves coupling the production of AMP from aminoacylation reactions to the conversion of NAD+ to NADH, which can be monitored spectrophotometrically. nih.gov This approach has been adapted to monitor the hydrolysis of aminoacyl-tRNAs. nih.gov Spectrophotometry can also be used to monitor enzyme kinetics by observing the formation of a chromophore product over time. thermofisher.com For instance, the hydrolysis of ortho-nitrophenyl-β-D-galactopyranoside (ONPG) by β-galactosidase produces the yellow chromophore ortho-nitrophenol (ONP), which can be detected by its absorbance at 420 nm. thermofisher.com

The application of spectrophotometric assays to this compound hydrolysis would likely involve developing a system where the enzymatic cleavage of this compound leads to a detectable change in absorbance. This could involve a coupled assay where one of the hydrolysis products is further reacted to form a chromophore, or if this compound or its hydrolysis products have intrinsic absorbance properties that change upon cleavage.

Chromatographic Techniques for Separation and Quantification of this compound and its Derivatives (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the separation, identification, and quantification of this compound and any derivatives that may be produced during its study or biological processing.

HPLC is widely used to separate, identify, and quantify compounds in liquid samples based on their physico-chemical properties. chemyx.com It offers high sensitivity, selectivity, versatility, and automation, making it valuable in various research fields. chemyx.com LC-MS combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. chemyx.comrajithperera.com This hyphenated technique is particularly powerful for analyzing complex mixtures, allowing for the separation of compounds from matrix interferences and providing high sensitivity and specificity through mass analysis. chemyx.comrajithperera.comrsc.org LC-MS is suitable for the analysis of a wide range of compounds, including large, polar, ionic, thermally unstable, and nonvolatile molecules. chemyx.com The LC component separates the sample components, and the MS component identifies and quantifies them based on their mass-to-charge ratio. rajithperera.com This dual selectivity makes LC-MS a very effective analytical tool. chemyx.com

Chromatographic methods are widely used for the separation and quantification of amino acids and their derivatives. nih.govresearchgate.net While specific applications to this compound were not detailed in the search results, the general applicability of HPLC and LC-MS to compounds like this compound, which is an N-substituted amino acid derivative, is well-established. These techniques would be crucial for separating this compound from reaction mixtures, biological samples, or synthesis products, and for quantifying its concentration or that of its hydrolysis products. LC-MS, in particular, can provide structural information through mass analysis, aiding in the identification of this compound and its potential derivatives.

High-Throughput Screening Platforms Employing this compound as a Substrate

High-throughput screening (HTS) platforms are essential for rapidly evaluating large numbers of potential effectors (e.g., inhibitors or activators) that interact with enzymes or pathways involving this compound. Employing this compound as a substrate in HTS assays allows for the efficient identification of compounds that modulate the activity of enzymes that act upon it.

HTS technology enables the rapid screening and analysis of large numbers of enzymes, substrates, and reactions. numberanalytics.com This has revolutionized enzyme research by allowing researchers to quickly screen chemical libraries to identify modulating compounds. nih.govnumberanalytics.commdpi.com HTS assays can be designed to monitor enzymatic activity, for example, by coupling the reaction to a detectable signal such as absorbance or fluorescence. nih.gov The development of miniaturized HTS platforms has increased efficiency and reduced costs by allowing screening in smaller volumes. numberanalytics.com Increased sensitivity in detection technologies has further enhanced HTS capabilities. numberanalytics.com

Using this compound as a substrate in an HTS platform would involve developing an assay where the enzymatic transformation of this compound generates a signal that can be rapidly measured across many samples. This signal could be directly from a product of hydrolysis or indirectly through a coupled reaction. Such platforms are amenable to continuous and homogenous assays, making them suitable for screening large chemical libraries. nih.gov HTS is a valuable tool for identifying potential drug candidates or probes that interact with metabolic pathways involving this compound.

Development of Novel Biosensing Approaches for this compound Detection in Enzymatic Reaction Monitoring

Biosensing approaches offer the potential for highly specific and sensitive detection of analytes, including substrates and products of enzymatic reactions. Developing novel biosensors for this compound detection could provide real-time monitoring capabilities for enzymatic reactions involving this compound.

Enzymatic biosensors combine a biological recognition element (an enzyme) with a physicochemical transducer to convert a biological interaction into a measurable signal. nih.govwjarr.com These biosensors are known for their high specificity, sensitivity, and rapid response times. wjarr.commdpi.com Amperometric enzyme biosensors, which monitor current changes resulting from enzymatic reactions, are widely studied due to their ease of miniaturization, robustness, and ability to operate with small sample volumes in complex matrices. nih.gov Other types of biosensors include potentiometric, conductometric, optical (absorbance, fluorescence, SPR), piezoelectric, and thermal biosensors, each leveraging different transduction principles to detect biochemical changes. wjarr.com

Developing a biosensor for this compound would likely involve immobilizing an enzyme that specifically recognizes or acts upon this compound onto a transducer surface. The enzymatic reaction would then produce a change (e.g., in current, potential, light absorbance/fluorescence, or mass) that is proportional to the concentration of this compound or its product. While the search results did not provide specific examples of biosensors developed for this compound, the principles of enzymatic biosensing have been applied to detect various metabolites and neurotransmitters by coupling enzyme activity to electrochemical or optical signals. mdpi.comnih.gov For instance, amperometric microbiosensors have been developed for real-time monitoring of L-glutamate release based on enzymatic oxidation. nih.gov The development of a this compound biosensor would require identifying or engineering an enzyme with high specificity for this compound and integrating it with a suitable transducer for sensitive and selective detection, particularly for monitoring enzymatic reaction kinetics or for detection in complex biological samples.

Future Research Directions and Applications of Glutarylleucine Studies

Biotechnological and Industrial Applications of Glutarylleucine-Enzyme Systems

The application of enzyme systems involving this compound in biotechnological and industrial settings is a growing area of interest. Biocatalysis, utilizing enzymes to drive chemical reactions, offers significant advantages over traditional chemical synthesis, including high selectivity, milder reaction conditions, and reduced environmental impact nih.govnih.govmdpi.com. This compound-enzyme systems are particularly relevant in the context of developing sustainable and efficient industrial processes.

Optimization of Biocatalytic Processes for Semisynthetic Antibiotic Production

Biocatalysis has become an indispensable tool in the synthesis of active pharmaceutical ingredients (APIs), including antibiotics nih.gov. Semisynthetic antibiotics, which are derived from naturally occurring antibiotics through chemical or enzymatic modification, represent a significant portion of the global antibiotics market frontiersin.orgwikipedia.org. Enzymes, such as penicillin G acylase (PGA), are already widely used in the industrial production of key antibiotic nuclei like 6-aminopenicillanic acid (6-APA) frontiersin.org.

Future research can focus on optimizing biocatalytic processes involving this compound-related enzymes for the production of semisynthetic antibiotics. This could involve utilizing or engineering enzymes that can efficiently incorporate or modify this compound or its derivatives into antibiotic structures. Optimizing such processes would entail improving enzyme activity, stability, and substrate specificity under industrial conditions mdpi.comfrontiersin.org. Strategies include enzyme immobilization, solvent engineering, and the development of one-pot reaction cascades to increase efficiency and yield frontiersin.org.

The enzymatic synthesis of semisynthetic β-lactam antibiotics, for instance, often involves a two-step process where an antibiotic nucleus is obtained enzymatically, followed by an amidation reaction with different acyl donors frontiersin.org. Exploring the role of this compound or related enzymatic transformations within such cascades could lead to the development of novel or improved routes for antibiotic synthesis. While enzymatic synthesis of antibiotic nuclei has been successful industrially, the complete replacement of chemical methods with enzymatic ones for semisynthetic antibiotic production is an ongoing area of research frontiersin.org.

Design and Engineering of Novel Enzyme Biocatalysts with Tailored Specificity for this compound

The design and engineering of enzymes with tailored specificity for this compound is a crucial area for future biotechnological applications unlp.edu.aredulll.grzymvol.com. Protein engineering techniques, including rational design, directed evolution, and computational methods, allow for the modification of enzyme properties such as activity, selectivity, stability, and substrate specificity unlp.edu.aredulll.grzymvol.comnih.govmdpi.comnih.gov.

Developing novel enzyme biocatalysts that can specifically recognize, bind, and transform this compound or its precursors/products with high efficiency and selectivity is key to unlocking its potential in industrial processes. This involves understanding the relationship between enzyme structure, dynamics, and catalytic function toulouse-biotechnology-institute.fr. Researchers can utilize computational biology to decipher enzymatic mechanisms and predict the effect of mutations on enzyme performance nih.govrsc.org.

Directed evolution, which mimics natural evolution in a laboratory setting through iterative cycles of mutation and screening, can be employed to improve enzyme properties for specific industrial applications involving this compound mdpi.com. Rational design, based on a detailed understanding of the enzyme's active site and catalytic mechanism, can also guide modifications to enhance specificity and activity towards this compound edulll.grmdpi.com. The goal is to create "designer biocatalysts" that are not only process-compatible but can also catalyze novel or unexploited reactions involving this compound edulll.gr.

Contributions of this compound Research to Fundamental Enzymology and Protein Engineering

Studies centered on this compound-interacting enzymes contribute significantly to the fundamental understanding of enzymology and protein engineering. Investigating the mechanisms by which enzymes bind and transform this compound can provide insights into catalytic strategies, substrate recognition, and enzyme dynamics toulouse-biotechnology-institute.frjscimedcentral.com.

Research into this compound-enzyme systems can help elucidate the intricate relationship between enzyme structure and function toulouse-biotechnology-institute.fr. Understanding how the protein structure dictates the enzyme's specificity and efficiency in catalyzing reactions involving this compound can inform broader principles of protein engineering jscimedcentral.comsyrenlab.com. This knowledge can then be applied to engineer other enzymes for various biotechnological applications rsc.orgsyrenlab.com.

Furthermore, studying enzymes involved in this compound metabolism or transformation can reveal novel enzymatic mechanisms or catalytic activities. This expands the known repertoire of enzyme functions and provides new targets for protein engineering efforts jscimedcentral.com. The challenges encountered in optimizing this compound-enzyme systems, such as improving stability or altering specificity, drive the development of new protein engineering methodologies and computational tools mdpi.comnih.govrsc.org.

Expanding the Scope of this compound as a Biochemical Probe for Enzyme Discovery and Characterization

This compound holds potential as a biochemical probe for the discovery and characterization of novel enzymes. Its specific chemical structure could be utilized to identify enzymes that bind to or modify leucine-containing substrates or those involved in glutaryl group transfer or modification.

By using labeled or modified this compound molecules, researchers can probe biological samples for enzymes that interact with this compound nih.govnih.gov. This approach can aid in the discovery of new enzymes with unique catalytic activities relevant to metabolism, signaling pathways, or even the degradation of specific compounds.

Furthermore, this compound can be used to characterize the activity, specificity, and kinetic parameters of newly discovered or existing enzymes nih.gov. By studying how enzymes interact with this compound under different conditions, researchers can gain a deeper understanding of their catalytic mechanisms and potential physiological roles nih.gov. This is particularly valuable in the field of enzyme discovery from diverse sources, such as microbial communities, where novel enzymatic functions are constantly being identified nih.govopen.ac.uk. The use of this compound as a probe can thus contribute to expanding the toolkit of characterized enzymes available for biotechnological and industrial applications.

Q & A

Basic: What experimental methodologies are recommended for identifying Glutarylleucine in complex biological matrices?

Answer: Identification typically involves coupling high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) to isolate and characterize the compound. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for structural elucidation. For quantification, isotope dilution assays using deuterated or -labeled analogs improve accuracy . Ensure protocols align with guidelines for reproducibility, including detailed descriptions of sample preparation, instrument parameters, and validation metrics (e.g., limits of detection, recovery rates) .

Basic: How can researchers confirm the purity of synthesized this compound?

Answer: Purity validation requires orthogonal analytical techniques:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess homogeneity.

- Spectroscopy : Infrared (IR) spectroscopy to verify functional groups (e.g., amide bonds at ~1650 cm).

- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.4% of theoretical values.

Document all procedures in line with pharmaceutical research standards, including batch-to-batch variability assessments .

Advanced: What strategies resolve contradictory data on this compound’s metabolic stability across in vitro and in vivo studies?

Answer: Discrepancies often arise from:

- Experimental Design : Differences in incubation times, enzyme sources (e.g., human vs. rodent liver microsomes), or buffer conditions.

- Data Normalization : Use internal standards to correct for matrix effects.

- In Silico Modeling : Apply pharmacokinetic software (e.g., GastroPlus) to extrapolate in vitro half-life to in vivo clearance.

Publish raw datasets and statistical analyses in supplementary materials to enable cross-study validation .

Advanced: How can researchers optimize this compound synthesis to improve yield while minimizing side products?

Answer: Key factors include:

- Catalyst Selection : Enzymatic synthesis using immobilized lipases (e.g., Candida antarctica Lipase B) reduces racemization compared to chemical methods.

- Reaction Optimization : Screen solvents (e.g., tert-butanol) and temperatures (40–60°C) via design of experiments (DoE).

- Purification : Gradient elution in flash chromatography to separate diastereomers.

Report yield, enantiomeric excess (ee), and scalability challenges, adhering to synthetic chemistry reporting standards .

Advanced: What computational approaches predict this compound’s interactions with target enzymes (e.g., peptidases)?

Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding affinities and conformational changes. Validate predictions with:

- Kinetic Assays : Measure and under varying substrate concentrations.

- Mutagenesis Studies : Identify critical residues (e.g., catalytic triads) via site-directed mutagenesis.

Cross-reference results with structural databases (PDB) and ensure transparency in force field parameters and simulation duration .

Basic: Which databases and search strategies are most effective for literature reviews on this compound’s biochemical roles?

Answer: Use systematic searches in PubMed, Scopus, and SciFinder with Boolean operators:

- Keywords: "this compound" AND ("metabolism" OR "biosynthesis" OR "degradation").

- Filters: Peer-reviewed articles (2015–2025), excluding patents.

Supplement with backward/forward citation tracking and grey literature from repositories like Zenodo. Document search strings and inclusion criteria for reproducibility .

Advanced: How do researchers address variability in this compound’s quantification across mass spectrometry platforms?

Answer: Standardize workflows via:

- Calibration Curves : Use synthetic standards across a 5-log dynamic range.

- Ionization Efficiency Controls : Normalize to internal standards (e.g., stable isotope-labeled analogs).

- Interlaboratory Comparisons : Participate in ring trials to harmonize protocols.

Publish detailed method validation data, including intra- and inter-day precision (%CV) .

Advanced: What ethical and practical considerations apply to in vivo studies of this compound’s pharmacological effects?

Answer:

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints.

- Dose-Response Design : Include subtherapeutic and supratherapeutic doses to assess toxicity.

- Data Transparency : Share raw data (e.g., plasma concentration-time curves) in public repositories.

Address potential conflicts of interest in funding disclosures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.